(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position, an isopropyl group at the 1-position, and a hydroxymethyl group at the 5-position. The molecular formula of this compound is C7H11IN2O, and it has a molecular weight of 266.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol typically involves the iodination of a pyrazole precursor followed by the introduction of the isopropyl and hydroxymethyl groups. One common method involves the reaction of 4-iodopyrazole with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group. The resulting intermediate is then treated with formaldehyde and a reducing agent like sodium borohydride to form the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (4-Iodo-1-isopropyl-1H-pyrazol-5-yl)carboxylic acid.
Reduction: 1-Isopropyl-1H-pyrazol-5-yl)methanol.
Substitution: (4-Azido-1-isopropyl-1H-pyrazol-5-yl)methanol.
Scientific Research Applications
(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its binding affinity and the nature of the target. The presence of the iodine atom and the hydroxymethyl group can influence its binding properties and overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(4-Iodo-1-isopropyl-1H-pyrazole): Lacks the hydroxymethyl group, which may result in different reactivity and biological activity.
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol: Contains a methyl group instead of an isopropyl group, which can affect its steric and electronic properties.
(4-Iodo-1-isopropyl-1H-pyrazol-3-yl)methanol: The position of the hydroxymethyl group is different, leading to variations in chemical behavior and applications.
Uniqueness
(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol is unique due to the specific combination of functional groups and their positions on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-iodo-2-propan-2-ylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3,5,11H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFBHOPJOJZTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)I)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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